molecular formula C11H20BN3O2 B6224898 2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole CAS No. 2710289-96-4

2-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No.: B6224898
CAS No.: 2710289-96-4
M. Wt: 237.1
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Description

2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a boronic acid derivative with a triazole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of propan-2-yl hydrazine with a suitable boronic acid derivative under controlled conditions. The reaction typically requires a catalyst, such as a palladium or copper complex, and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The triazole ring can be reduced to form amines or other nitrogen-containing compounds.

  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and a base such as potassium carbonate.

Major Products Formed:

  • Oxidation: Boronic esters and borates.

  • Reduction: Amines and other nitrogen-containing compounds.

  • Substitution: Biaryl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and interactions.

  • Industry: It can be used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • Boronic Acids: These compounds share the boronic acid moiety but may have different substituents on the boron atom.

  • Triazoles: Other triazole derivatives may have different substituents on the ring, altering their reactivity and biological activity.

Uniqueness: 2-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is unique due to its combination of a boronic acid group and a triazole ring, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry and biology.

Properties

CAS No.

2710289-96-4

Molecular Formula

C11H20BN3O2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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